molecular formula C9H15F2N B2985116 (1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine CAS No. 2248216-05-7

(1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine

Cat. No.: B2985116
CAS No.: 2248216-05-7
M. Wt: 175.223
InChI Key: MMXVFCDJJXLHPD-KKMMWDRVSA-N
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Description

(1S)-1-(7,7-Difluoro-1-bicyclo[410]heptanyl)ethanamine is a compound characterized by its unique bicyclic structure and the presence of difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine typically involves the use of difluorocarbene intermediates. One common method is the [2 + 1]-cycloaddition of difluorocarbene with alkenes, which forms the difluorocyclopropane ring . This reaction is stereospecific and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize various difluoromethylation reagents to introduce the difluoro groups into the bicyclic structure . The use of metal-based catalysts can enhance the efficiency and selectivity of these reactions.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying strain-release chemistry and for the development of new synthetic methodologies .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The presence of difluoro groups can enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine involves its interaction with specific molecular targets. The difluoro groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity for its targets . The bicyclic structure also contributes to its unique reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine is unique due to the presence of difluoro groups, which impart distinct chemical and physical properties. These properties include increased metabolic stability and the ability to participate in unique chemical reactions compared to its non-fluorinated counterparts.

Properties

IUPAC Name

(1S)-1-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N/c1-6(12)8-5-3-2-4-7(8)9(8,10)11/h6-7H,2-5,12H2,1H3/t6-,7?,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXVFCDJJXLHPD-KKMMWDRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCCCC1C2(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C12CCCCC1C2(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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